molecular formula C6H3Cl6N3 B1265455 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 949-42-8

2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine

Cat. No.: B1265455
CAS No.: 949-42-8
M. Wt: 329.8 g/mol
InChI Key: LETDRANQSOEVCX-UHFFFAOYSA-N
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Description

2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two trichloromethyl groups and a methyl group attached to the triazine ring. It is known for its applications in various fields, including agriculture and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the trimerization of acetonitrile (CH₃CN) in the presence of chlorine. During the liquid-phase chlorination of acetonitrile, a trimerization reaction occurs, yielding several triazine derivatives, including this compound . The reaction conditions, such as the rate of chlorination and the presence of catalysts, significantly influence the product composition.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The selective cotrimerization of acetonitrile with its chlorinated compounds is employed to yield the desired triazine derivative . This method is efficient and provides a high yield of the compound, making it suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated derivatives.

    Substitution: The trichloromethyl groups can be substituted with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic reagents like amines and thiols are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted triazines, dechlorinated derivatives, and oxidation products, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other triazine derivatives and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of pesticides, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or herbicidal effects. The exact molecular pathways and targets are still under investigation, but its triazine structure plays a crucial role in its activity .

Comparison with Similar Compounds

  • 2-Chloromethyl-4,6-bis(trichloromethyl)-1,3,5-triazine
  • 2-Dichloromethyl-4,6-bis(trichloromethyl)-1,3,5-triazine
  • 2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Comparison: Compared to its similar compounds, 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to the presence of a methyl group at the 2-position. This structural difference can influence its reactivity, stability, and biological activity. For instance, the methyl group may enhance its lipophilicity, affecting its interaction with biological membranes and its overall efficacy as a pesticide or antimicrobial agent .

Properties

IUPAC Name

2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3Cl6N3/c1-2-13-3(5(7,8)9)15-4(14-2)6(10,11)12/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETDRANQSOEVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl6N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061345
Record name 1,3,5-Triazine, 2-methyl-4,6-bis(trichloromethyl)-
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Molecular Weight

329.8 g/mol
Source PubChem
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CAS No.

949-42-8
Record name 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine
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Record name 1,3,5-Triazine, 2-methyl-4,6-bis(trichloromethyl)-
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Record name 1,3,5-Triazine, 2-methyl-4,6-bis(trichloromethyl)-
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Record name 1,3,5-Triazine, 2-methyl-4,6-bis(trichloromethyl)-
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Record name 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine
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Record name 2,4-Bis(trichloromethyl)-6-methyl-1,3,5-triazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine used as a reference compound in photoacid generator research?

A1: this compound serves as a reliable actinometer for specific wavelengths, meaning its photochemical reactions are well-characterized. [] This allows researchers to determine the amount of light absorbed during an experiment. By comparing the photochemical response of other potential photoacid generators to that of this compound under the same irradiation conditions, researchers can accurately determine the efficiency of new photoacid generators, specifically their photoacid generation quantum yields. []

Q2: How does the choice of solvent affect the photochemical properties of N-oxyimidosulfonate photoacid generators?

A2: Research comparing N-trifluoromethylsulfonyloxy-phthalimide (PIT) and N-trifluoromethylsulfonyloxy-1,8-naphthalimide (NIT) revealed that both compounds exhibit solvent-dependent behavior. For instance, the photoacid generation quantum yield (Φ) for PIT was 0.28 in acetonitrile but decreased to 0.21 in benzene. Similarly, NIT displayed a Φ of 0.17 in acetonitrile, which dropped to 0.09 in benzene. [] These findings suggest that the solvent can influence the efficiency of photoacid generation, likely by affecting excited state lifetimes and reaction pathways.

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